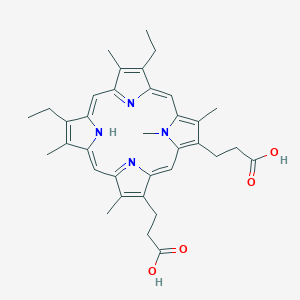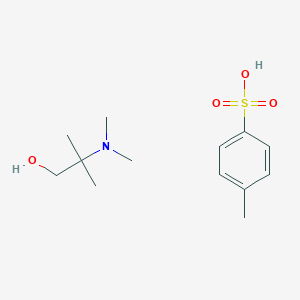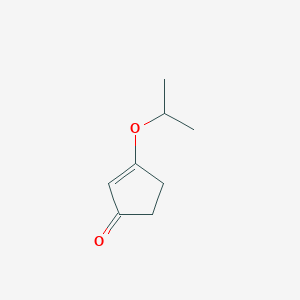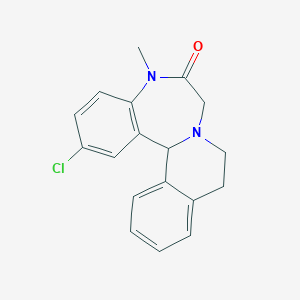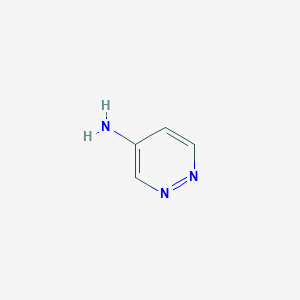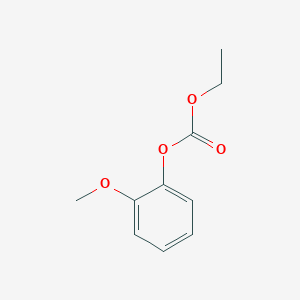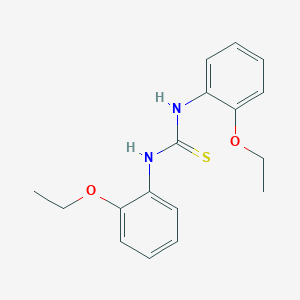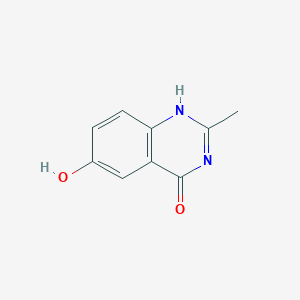
6-Hydroxy-2-methylquinazolin-4(3H)-one
Vue d'ensemble
Description
6-Hydroxy-2-methylquinazolin-4(3H)-one is a heterocyclic organic compound with the chemical formula C10H8N2O2. It is commonly known as Methyl-6-hydroxyquinazolinone or MeHQO. This compound has a wide range of applications in scientific research, especially in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Characterization
- 6-Hydroxy-2-methylquinazolin-4(3H)-one has been utilized in the synthesis of various compounds with potential pharmacological properties. For example, its derivatives have been synthesized and screened for anti-inflammatory, antimicrobial, and antifungal activities (Keche & Kamble, 2014). Another study involved the synthesis of Schiff bases from this compound, which showed significant anti-corrosive properties (Jamil et al., 2018).
Anticancer Potential
- Certain derivatives of this compound, like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown promising anticancer properties. These compounds have demonstrated significant antiproliferative activity and potential as tumor-vascular disrupting agents (Cui et al., 2017).
Corrosion Inhibition
- This compound and its derivatives have been studied for their corrosion inhibition properties. For instance, experiments have shown these compounds to be effective inhibitors of mild steel corrosion in acidic environments, highlighting their potential in material sciences (Errahmany et al., 2020).
Fluorescence Chemosensor Development
- Novel applications in the development of fluorescence chemosensors have also been explored. For instance, derivatives of this compound have been used in designing sensitive chemosensors for detecting metal ions like aluminum in aqueous environments (Liu et al., 2013).
Anti-inflammatory and Analgesic Activities
- Research has been conducted on 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivatives for their anti-inflammatory and analgesic properties. These studies contribute to understanding the medicinal potential of these compounds (Hunoor et al., 2010).
Antioxidant Studies
- Derivatives of this compound have shown promise as antioxidants. These compounds have been compared favorably with common antioxidants like ascorbic acid in scavenging capacity against radicals (Al-azawi, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-Hydroxy-2-methylquinazolin-4(3H)-one is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. They play a crucial role in the regulation of gene expression.
Mode of Action
This compound interacts with HDACs, inhibiting their activity . This inhibition disrupts the normal deacetylation process, leading to an increase in acetylation levels. Increased acetylation loosens the structure of the chromatin, promoting the transcription of certain genes.
Biochemical Pathways
The inhibition of HDACs affects multiple biochemical pathways. It primarily impacts the regulation of gene expression, leading to changes in the production of proteins and other gene products . The downstream effects of these changes can vary widely, depending on the specific genes affected.
Pharmacokinetics
It’s important to note that these properties can significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The result of this compound’s action is a change in gene expression within the cells. This can lead to various outcomes, depending on the specific genes affected. In some cases, this can result in cytotoxicity, making the compound potentially useful in cancer treatment .
Analyse Biochimique
Biochemical Properties
6-Hydroxy-2-methylquinazolin-4(3H)-one has been shown to interact with various enzymes and proteins, playing a crucial role in biochemical reactions. It has been identified as a potent inhibitor of Histone Deacetylase (HDAC), a class of enzymes that play a key role in the regulation of gene expression . The nature of these interactions involves the formation of strong binding affinities with the HDAC enzymes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways and gene expression. Its inhibition of HDAC enzymes leads to changes in the acetylation status of histones, thereby influencing gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with HDAC enzymes. It binds to these enzymes, inhibiting their activity and leading to changes in gene expression. This can result in the activation or suppression of various genes, depending on the specific cellular context .
Propriétés
IUPAC Name |
6-hydroxy-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-3-2-6(12)4-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCWCWOPKFEBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388733 | |
| Record name | 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1882-77-5 | |
| Record name | 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1882-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these compounds interact with HDAC and what are the downstream effects?
A: The research suggests that 6-Hydroxy-2-methylquinazolin-4(3H)-one derivatives, particularly when incorporating a N-hydroxyheptanamide moiety, can act as HDAC inhibitors. [, ] While the exact mechanism is not fully elucidated within these studies, these compounds are proposed to bind within the active site of HDAC, similar to known inhibitors like Vorinostat (SAHA). This binding interferes with the enzyme's ability to remove acetyl groups from histone tails. This inhibition of HDAC activity can lead to changes in gene expression, including the upregulation of tumor suppressor genes and the downregulation of genes promoting cell proliferation, ultimately leading to cell cycle arrest and apoptosis in cancer cells. [, ]
Q2: How does modifying the structure of this compound derivatives affect their potency as HDAC inhibitors and cytotoxic agents?
A: Both studies explored the Structure-Activity Relationship (SAR) by synthesizing and evaluating a series of this compound derivatives with various substitutions. They found that the presence and nature of substituents on the aromatic ring of the quinazolinone core, as well as variations in the linker connecting this core to the hydroxamic acid moiety, significantly influenced both HDAC inhibitory activity and cytotoxicity against different cancer cell lines. [, ] For instance, incorporating conjugated systems into the linker region generally enhanced potency. [] Molecular docking simulations provided insights into the binding modes and interactions within the HDAC active site, further explaining the observed SAR trends.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





